

# An In-depth Technical Guide to the Discovery and Development of JNJ-54717793

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical development of **JNJ-54717793**, a novel, potent, and selective orexin-1 receptor (OX1R) antagonist. The document details its mechanism of action, key preclinical data, and the experimental protocols utilized in its evaluation.

#### Introduction

**JNJ-54717793** is a brain-penetrant, selective antagonist of the orexin-1 receptor, developed for the potential treatment of anxiety and panic disorders.[1][2][3] The orexin system, comprising orexin-A and orexin-B peptides and their G-protein coupled receptors, OX1R and OX2R, plays a crucial role in regulating various physiological functions, including wakefulness, feeding, and stress responses.[4][5] While the dual antagonism of both receptors has been a successful strategy for treating insomnia, selective antagonism of OX1R is being explored for anxiety-related conditions, aiming to avoid the sedative effects associated with OX2R blockade. **JNJ-54717793** emerged from a medicinal chemistry program aimed at optimizing a dual orexin receptor antagonist into a selective OX1R antagonist with favorable drug-like properties.

# **Discovery and Chemical Synthesis**

**JNJ-54717793**, with the chemical name (1S,2R,4R)-7-([(3-fluoro-2-pyrimidin-2-ylphenyl)carbonyl]-N-[5-(trifluoromethyl)pyrazin-2-yl]-7-azabicyclo[2.2.1]heptan-2-amine), was developed through the optimization of a nonselective substituted azabicyclo[2.2.1]heptane dual



orexin receptor antagonist. The optimization process focused on improving selectivity for OX1R, affinity, and pharmacokinetic properties.

#### Synthesis of **JNJ-54717793**:

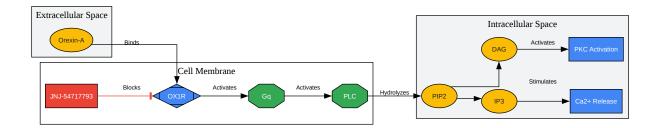
A multi-step synthesis process was utilized to produce **JNJ-54717793** in gram quantities. The key steps are outlined below:

- Removal of the Cbz protecting group from a precursor molecule using 10 wt % Pd/C under a hydrogen atmosphere in ethanol to yield the primary amine.
- Formation of the amino pyrazine by reacting the primary amine with 2-chloro-5-trifluoromethylpyrazine in acetonitrile in the presence of triethylamine (TEA) at 80°C.
- Boc deprotection to yield the free amine.
- Amide bond coupling of the amine with 3-fluoro-2-(pyrimidin-2-yl)benzoic acid, mediated by T3P (propylphosphonic anhydride) in 2-methyltetrahydrofuran (2-MeTHF) in the presence of diisopropylethylamine (DIPEA).

## **Mechanism of Action and Signaling Pathway**

**JNJ-54717793** acts as a high-affinity, selective antagonist at the orexin-1 receptor. Orexin receptors are G-protein coupled receptors. The binding of orexin-A (which has a high affinity for both OX1R and OX2R) or orexin-B (which is more selective for OX2R) to OX1R typically leads to the activation of the Gq/11 protein, resulting in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By competitively binding to OX1R, **JNJ-54717793** blocks these downstream signaling events.





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Orexin-1 Receptor Signaling Pathway and Blockade by JNJ-54717793

## **Preclinical Pharmacology**

The preclinical evaluation of **JNJ-54717793** demonstrated its high affinity and selectivity for OX1R, as well as its functional antagonism and in vivo target engagement.

**JNJ-54717793** exhibits high-affinity binding to both human and rat OX1R, with significantly lower affinity for the human OX2R, confirming its selectivity. This high binding affinity translates to potent functional antagonism.

Parameter	Human OX1R	Rat OX1R	Human OX2R	Reference
Binding Affinity (pKi)	7.83	7.84	<6.12	
Binding Affinity (Ki, nM)	16	-	700	_
Functional Antagonism (pKB)	-	-	-	



Pharmacokinetic studies in various preclinical species revealed that **JNJ-54717793** has properties suitable for further development, including good oral bioavailability and brain penetration.

Species	Clearance	Reference
Mouse	Moderate	
Rat	Moderate	_
Dog	Low	_
Nonhuman Primate	Moderate	_

Note: Specific quantitative values for clearance were not provided in the search results.

The in vivo activity of JNJ-54717793 was assessed in rodent models of panic and anxiety.

- Ex Vivo Receptor Occupancy: Oral administration of JNJ-54717793 in rats demonstrated dose-dependent occupancy of OX1Rs in the brain, confirming its ability to cross the bloodbrain barrier and engage its target.
- Panic and Anxiety Models: In rat models utilizing panicogenic stimuli such as CO2 and sodium lactate, JNJ-54717793 attenuated panic-like behaviors and associated cardiovascular responses without affecting baseline locomotor activity.
- Effects on Sleep: JNJ-54717793 had minimal effect on spontaneous sleep in wild-type mice and rats. However, in OX2R knockout mice, it selectively promoted REM sleep, further demonstrating its specific in vivo engagement of OX1R.

## **Experimental Protocols**

Detailed methodologies for the key experiments are summarized below.

- Objective: To determine the binding affinity of JNJ-54717793 for human and rat OX1R and human OX2R.
- Protocol:



- Membranes from cells expressing the respective orexin receptors were prepared.
- Competitive binding assays were performed using specific radioligands: [3H]SB-674042
   for OX1R and [3H]EMPA for OX2R.
- Membranes were incubated with the radioligand and varying concentrations of JNJ-54717793.
- Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.
- Bound and free radioligand were separated by filtration.
- The amount of bound radioactivity was quantified using liquid scintillation counting.
- IC50 values were calculated and converted to Ki values using the Cheng-Prusoff equation.
- Objective: To assess the functional antagonist activity of **JNJ-54717793** at OX1R.
- · Protocol:
  - Cells expressing the orexin receptors were loaded with a calcium-sensitive fluorescent dye.
  - Cells were pre-incubated with varying concentrations of JNJ-54717793 or vehicle.
  - An EC80 concentration of the agonist orexin-A was added to stimulate the cells.
  - Changes in intracellular calcium concentration were measured by monitoring fluorescence.
  - The inhibitory potency (pKB) of JNJ-54717793 was determined from the concentrationresponse curves.
- Objective: To measure the in vivo occupancy of OX1R by JNJ-54717793 in the rat brain after oral administration.
- Protocol:

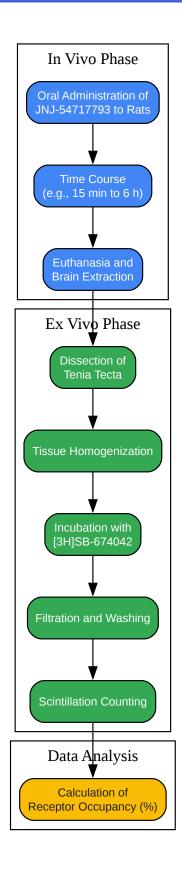






- Rats were orally administered with JNJ-54717793 at different doses and for varying durations.
- At specific time points, animals were euthanized, and brains were rapidly removed.
- $\circ~$  The tenia tecta, a brain region with high OX1R expression, was dissected.
- Homogenates of the tenia tecta were incubated with the radioligand [3H]SB-674042 to label the available (unoccupied) receptors.
- Receptor occupancy was calculated by comparing the specific binding in drug-treated animals to that in vehicle-treated controls.





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Experimental Workflow for Ex Vivo Receptor Occupancy Study



### Conclusion

**JNJ-54717793** is a potent and selective OX1R antagonist with demonstrated brain penetration and target engagement in preclinical models. Its ability to attenuate panic-like behaviors in rodent models suggests its potential as a novel therapeutic for anxiety disorders, with a pharmacological profile that is not expected to produce the sedative effects of dual orexin receptor antagonists. While extensive clinical trial data for **JNJ-54717793** is not publicly available, its discovery and preclinical development provide a strong rationale for the continued investigation of selective OX1R antagonism in the treatment of anxiety and related disorders.

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